
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
A study by Gür et al. (2020) explored the antiproliferative and antimicrobial properties of compounds derived from 1,3,4-thiadiazole, a core component related to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide. These compounds showed promising DNA protective abilities and significant antimicrobial activity against certain bacteria. Moreover, they exhibited cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).
Adenosine Receptor Antagonists
The work by van Muijlwijk-Koezen et al. (2001) involved the development of novel classes of heterocyclic compounds as adenosine antagonists. The research highlighted the significance of the thiazole and thiadiazole derivatives, to which this compound is structurally related. These compounds showed adenosine affinities in the micromolar range, indicating their potential in targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).
Anticancer Agents
A study by Fang et al. (2016) focused on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the compound . These compounds were evaluated for their antitumor activities against various cancer cell lines. The results indicated moderate to high levels of antitumor activities, suggesting their potential as anticancer agents (Fang et al., 2016).
Molecular Docking Studies for Antimicrobial Activity
In the research by Zahmatkesh et al. (2022), a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their antimicrobial activities. The study also included molecular docking simulations to understand their potential as antimicrobial and antidiabetic drugs. This relates to the structural properties of this compound (Zahmatkesh et al., 2022).
Propiedades
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-10-15(2)12-17(11-14)20(28)23-21-24-25-22(30-21)29-13-19(27)26-9-5-7-16-6-3-4-8-18(16)26/h3-4,6,8,10-12H,5,7,9,13H2,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXFXHFWALAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)
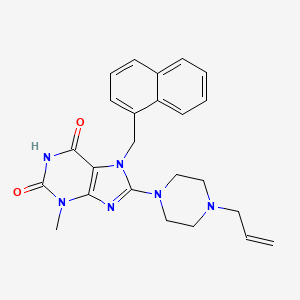
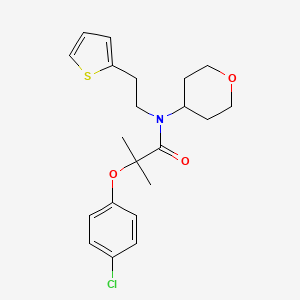
![2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2822111.png)
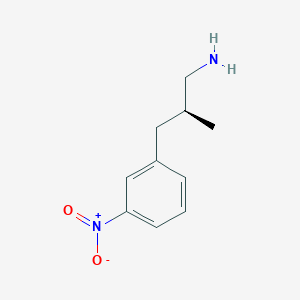
![6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2822113.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2822115.png)
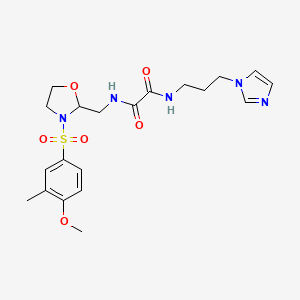
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2822120.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2822122.png)
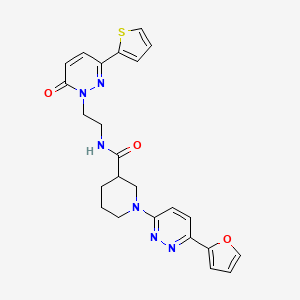


![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)
